

Dihydrocitrinone (CAS No. 65718-85-6): A Comprehensive Technical Guide

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|----------------------|------------------|-----------|
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DHC), identified by the CAS number 65718-85-6, is a primary metabolite of the mycotoxin citrinin (CIT).[1][2][3] Citrinin is produced by several species of fungi, including Aspergillus, Penicillium, and Monascus, and is a known contaminant of various food commodities such as grains, fruits, and spices.[4][5] **Dihydrocitrinone** is formed in the human body following oral exposure to citrinin and is predominantly excreted in the urine, making it a critical biomarker for assessing human exposure to its parent mycotoxin.[1][2][3] Notably, the metabolic conversion of citrinin to **dihydrocitrinone** is considered a detoxification process, as **dihydrocitrinone** exhibits significantly lower cytotoxicity and genotoxicity than its precursor.[2] [5][6]

This technical guide provides a comprehensive overview of **dihydrocitrinone**, including its physicochemical properties, biological activity, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Physicochemical and Toxicological Data



The fundamental properties of **dihydrocitrinone** are summarized in the tables below, offering a clear comparison of its characteristics.

Table 1: Physicochemical Properties of **Dihydrocitrinone**

| Property | Value | Reference |
|---------------------|--|-----------|
| CAS Number | 65718-85-6 | [7][8] |
| Molecular Formula | C13H14O6 | [7][8] |
| Molecular Weight | 266.25 g/mol | [7][8] |
| IUPAC Name | (3R,4S)-6,8-dihydroxy-3,4,5- trimethyl-1-oxo-3,4- dihydroisochromene-7- carboxylic acid | [8] |
| Boiling Point | 506.6°C at 760 mmHg | [9] |
| Flash Point | 196.6°C | [9] |
| Density | 1.405 g/cm ³ | [9] |
| Storage Temperature | < -15°C | [7] |

Table 2: Toxicological Data for **Dihydrocitrinone** in Comparison to Citrinin

| Parameter | Dihydrocitri none (DHC) | Citrinin (CIT) | Cell Line | Assay Duration | Reference |
|------------------------|--|------------------------|-----------|-------------------|-----------|
| IC50 (Cytotoxicity) | 320 μΜ | 70 μΜ | V79 | 24 h | [5][6] |
| IC50 (Cytotoxicity) | 200 μΜ | 62 μΜ | V79 | 48 h | [5][6] |
| Genotoxicity | No genotoxic effect up to 300 μM | Genotoxic at ≥30 μM | V79 | - | [5][6] |

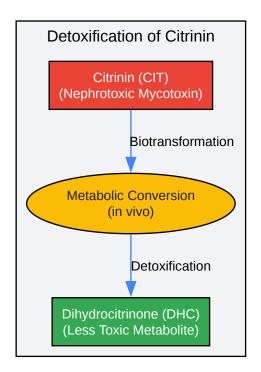


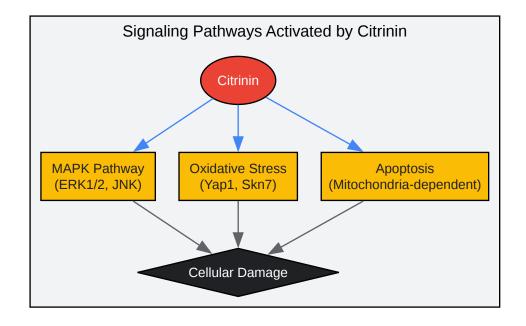
Biological Activity and Detoxification Pathway

Dihydrocitrinone is the major urinary metabolite of citrinin.[1][2] The biotransformation of citrinin to **dihydrocitrinone** is a crucial detoxification step, as **dihydrocitrinone** demonstrates significantly reduced cytotoxic and genotoxic potential.[2][5][6] While citrinin is known to induce cellular damage through various mechanisms, including the activation of stress-responsive signaling pathways and induction of apoptosis, **dihydrocitrinone** is considered to be substantially less harmful.

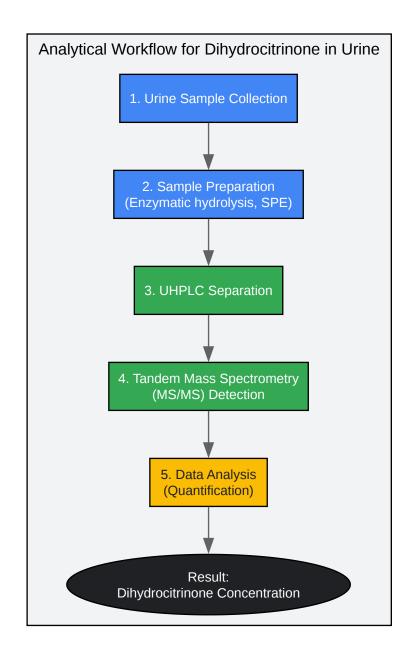
The metabolic conversion of citrinin to **dihydrocitrinone** is a key area of study in the toxicological assessment of citrinin exposure. The following diagram illustrates this detoxification pathway.











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